Vanadate(3-)

Description

Properties

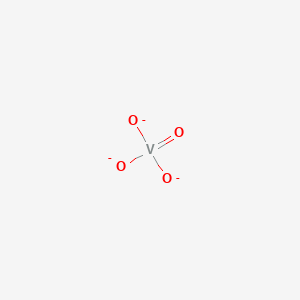

Molecular Formula |

O4V-3 |

|---|---|

Molecular Weight |

114.939 g/mol |

IUPAC Name |

trioxido(oxo)vanadium |

InChI |

InChI=1S/4O.V/q;3*-1; |

InChI Key |

LSGOVYNHVSXFFJ-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)([O-])[O-] |

Canonical SMILES |

[O-][V](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Vanadate 3 and Its Derivatives

Advanced Synthetic Routes for Orthovanadates and Metavanadates

The formation of specific vanadate (B1173111) structures, such as orthovanadates (containing discrete VO₄³⁻ tetrahedra) and metavanadates (often chains or rings of corner-sharing VO₄ tetrahedra), is highly dependent on the synthetic methodology employed. Control over parameters like pH, temperature, and precursors allows for the targeted synthesis of materials with desired morphologies and properties.

Hydrothermal Synthesis Techniques for Vanadate Materials

Hydrothermal synthesis is a versatile method for crystallizing vanadate materials from aqueous solutions under controlled temperature and pressure. This technique can produce a wide range of nanostructured vanadium oxides, including nanowires, nanorods, and nanobelts. nih.gov The pH of the precursor solution is a crucial factor; orthovanadates composed of isolated [VO₄] tetrahedra are typically formed at a pH above 12, while lower pH values lead to the condensation into species like pyrovanadates ([V₂O₇]⁴⁻) and cyclic metavanadates ([V₄O₁₂]⁴⁻). nih.gov

The temperature and choice of reagents also play a significant role. For instance, double phase magnesium vanadium oxides, specifically Mg₀.₀₁V₂O₅ and β-Mg₁.₉V₃O₈, have been synthesized by heating a solution of magnesium nitrate (B79036) and V₂O₅ at 180°C for 72 hours. h2.plbalikesir.edu.tr Similarly, yttrium orthovanadate (YVO₄) powders have been successfully prepared from yttrium oxide and vanadium pentoxide at 230°C. iust.ac.ir These methods demonstrate the capability of hydrothermal synthesis to produce crystalline vanadate phases at relatively low temperatures. h2.pliust.ac.ir

| Compound | Precursors | Temperature (°C) | Duration (hours) | Resulting Phase(s) |

| Magnesium Vanadium Oxides | Magnesium nitrate, V₂O₅ | 180 | 72 | Mg₀.₀₁V₂O₅, β-Mg₁.₉V₃O₈ h2.pl |

| Yttrium Orthovanadate (YVO₄) | Yttrium oxide, V₂O₅ | 230 | 6 | YVO₄ iust.ac.ir |

| Nanostructured V₂O₅ | V₂O₅, TMAOH | Varies | Varies | Layered V₂O₅ compounds nih.gov |

Co-precipitation and Sol-Gel Methods for Vanadate Nanostructures

Co-precipitation and sol-gel methods are widely used for synthesizing homogenous, nanostructured vanadate materials at a low cost. nih.gov The co-precipitation technique involves the simultaneous precipitation of multiple cations from a solution to form a mixed solid. This method has been used to create vanadate-substituted hydroxyapatite, Ca₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂, by reacting sources of calcium, phosphate (B84403), and vanadate in an aqueous solution. biointerfaceresearch.com Bismuth vanadate (BiVO₄) powders have also been synthesized using a chemical co-precipitation method with bismuth nitrate and ammonium (B1175870) vanadate as precursors. researchgate.net

The sol-gel process involves the transition of a colloidal solution (sol) into a gel-like network. nih.gov This technique offers excellent control over the final product's texture and surface properties. nih.gov For example, Sm-activated lanthanum orthovanadate (La₁₋ₓSmₓVO₄) nanoparticles have been produced via both co-precipitation and sol-gel routes, with the synthesis method influencing the resulting crystal structure (monoclinic or tetragonal). arxiv.org The sol-gel method is particularly effective for creating materials with large surface areas. nih.gov

| Method | Product | Precursors | Key Features |

| Co-precipitation | Ca₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂ | Phosphogypsum, V₂O₅ | One-step, cost-effective synthesis. biointerfaceresearch.com |

| Co-precipitation | BiVO₄ | Bismuth nitrate, Ammonium vanadate | Forms yellow precipitate at pH 7. researchgate.net |

| Sol-Gel & Co-precipitation | La₁₋ₓSmₓVO₄ | Not specified | Method influences crystal structure. arxiv.org |

| Sol-Gel | General Oxides | Metal alkoxides or salts | Produces high-quality nano and microstructures. nih.gov |

Thermal Decomposition and Combustion Synthesis Approaches

Thermal decomposition involves heating a precursor compound to induce its breakdown into a desired material. Vanadium pentoxide (V₂O₅) nanorods, for instance, can be synthesized through the thermal decomposition of ammonium metavanadate (NH₄VO₃). researchgate.net Studies on this process show it occurs in multiple steps, with the elimination of ammonia (B1221849) and water below 330°C. researchgate.net An intermediate ammonium-vanadyl compound has been identified when decomposition occurs between 100 and 200°C. cdnsciencepub.com

Solution combustion synthesis (SCS) is a time-efficient method that utilizes an exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (such as citric acid or glycine). orientjchem.orgresearchgate.net This self-propagating, high-temperature synthesis has been used to produce nanoscale aluminum vanadate (AlV₂O₇) using aluminum oxide, ammonium metavanadate, and citric acid as a fuel. orientjchem.org Similarly, phase-pure α-CuV₂O₆ has been obtained using SCS, where careful pH control of the precursor solution is critical to avoid mixed-phase products. researchgate.net The thermal decomposition of gels formed during synthesis is a key step in this process, with mass loss occurring in distinct stages corresponding to water loss and precursor decomposition. scielo.br

| Synthesis Method | Product | Precursor(s) | Fuel/Agent | Key Finding |

| Thermal Decomposition | V₂O₅ Nanoparticles | Ammonium metavanadate | None | Process occurs in multiple steps below 330°C. researchgate.net |

| Combustion Synthesis | Aluminum Vanadate (AlV₂O₇) | Aluminum oxide, Ammonium metavanadate | Citric acid | Citric acid acts as a fuel, creating a reducing atmosphere. orientjchem.org |

| Solution Combustion | α-CuV₂O₆ | Not specified | Not specified | pH control is crucial for phase purity. researchgate.net |

| Solution Combustion | Bismuth Vanadate (BiVO₄) | Not specified | Alanine, Glycine | Fuel type affects thermal decomposition stages. scielo.br |

Specialized Synthesis of Discrete Polyoxovanadate Clusters

The synthesis of discrete polyoxovanadates (POVs), which are large, molecular anions, often requires specialized conditions, such as solvothermal or hydrothermal methods. These techniques facilitate the self-assembly of smaller vanadate units into complex, cage-like structures. For example, three new arsenato-polyoxovanadates, [M(en)₃]₂[V₆As₈O₂₆] (where M = Co²⁺, Zn²⁺, Cd²⁺), were synthesized in high yields under solvothermal conditions using precursors like NH₄VO₃ and As₂O₃ in an ethylenediamine-water mixture. mdpi.com

Hydrothermal reactions have also yielded novel POV clusters. A layered material containing the [V₁₈O₄₂]¹²⁻ cluster was synthesized from a mixture of ZnCl₂, V₂O₅, and ethylenediamine (B42938) heated to 150°C. ias.ac.in Another approach involves room-temperature synthesis in a closed flask, which produced a ball-shaped polyoxovanadate, [(SO₄) ⊂ V₁₆O₄₂]⁶⁻, from a mixture of VOSO₄·5H₂O and N,N-dimethylformamide (DMF) over several weeks. academie-sciences.fr The isolation of an unprecedented monofunctionalized heptavanadate anion, [HₓV₇O₁₈(H₂O)((OCH₂)₃CR)]⁽⁴⁻ˣ⁾⁻, was achieved from the reaction of trisalkoxide ligands with a vanadate source in an acidic aqueous solution, demonstrating that careful control of pH and reagents can lead to previously unknown cluster topologies. acs.org

Crystallographic Characterization of Vanadate Architectures

Single Crystal X-ray Diffraction Analysis of Vanadate Anions

Single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing the intricate structures of various vanadate anions. The analysis of a decavanadate (B1236424) complex, (C₄N₂H₇)₄(C₆N₂H₁₀)V₁₀O₂₈·2H₂O, revealed a triclinic crystal system with the space group P-1. scirp.org The structure consists of [V₁₀O₂₈]⁶⁻ anions, organic cations, and water molecules linked by hydrogen bonds. scirp.org

SCXRD has also been crucial for understanding polyoxovanadate clusters. The structure of a new ball-shaped polyoxovanadate, [(SO₄) ⊂ V₁₆O₄₂]⁶⁻, was solved in the monoclinic C2/c space group, revealing a spherical anion with a sulfate (B86663) group encapsulated inside. academie-sciences.fr Similarly, a series of lanthanide-linked polyoxovanadate compounds, [{Ln(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O (Ln = La³⁺, Sm³⁺, Ce³⁺), were all found to crystallize in the monoclinic P2₁/n space group, confirming they are isostructural. nih.gov The detailed crystallographic data obtained from SCXRD allows for a deep understanding of the structural chemistry of vanadates, from simple orthovanadates to complex, high-nuclearity clusters.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| (C₄N₂H₇)₄(C₆N₂H₁₀)V₁₀O₂₈·2H₂O scirp.org | Triclinic | P-1 | a=11.200(5) Å, b=12.056(9) Å, c=20.511(7) Å, α=73.40(4)°, β=84.67(3)°, γ=63.51(5)° |

| [(SO₄) ⊂ V₁₆O₄₂]·(SO₄)₂((CH₃)₂NH₂)₁₀((CH₃)₂NCHO)₄ academie-sciences.fr | Monoclinic | C2/c | a=25.554(6) Å, b=14.227(3) Å, c=28.485(6) Å, β=113.21(1)° |

| [{La(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.gov | Monoclinic | P2₁/n | a=13.4839(7) Å, b=12.3388(6) Å, c=18.3572(10) Å, β=108.2570(10)° |

| [{Sm(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.gov | Monoclinic | P2₁/n | a=13.4156(3) Å, b=12.2588(3) Å, c=18.2501(4) Å, β=108.049(3)° |

| [{Ce(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.gov | Monoclinic | P2₁/n | a=13.4934(3) Å, b=12.3983(3) Å, c=18.3992(4) Å, β=108.025(3)° |

| Mn₃(H₂O)₂V₈O₂₄·2NH₄ acs.org | Monoclinic | P2/m | a=8.2011(2) Å, b=3.5207(1) Å, c=9.9129(3) Å, β=110.987(2)° |

| Co₃(H₂O)₂V₈O₂₄·2NH₄ acs.org | Monoclinic | C2/m | a=19.4594(6) Å, b=6.7554(2) Å, c=8.4747(3) Å, β=112.098(2)° |

Powder X-ray Diffraction for Bulk Vanadate Materials

Powder X-ray Diffraction (XRD) is a fundamental technique for the characterization of bulk crystalline vanadate materials. This method provides information about the phase purity, crystal structure, and lattice parameters of synthesized compounds. libretexts.org In powder XRD, a powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a fingerprint of the material's crystal structure. libretexts.org

The analysis of XRD patterns allows for the identification of the crystalline phases present in a bulk sample by comparing the experimental pattern to databases of known materials. libretexts.org For instance, the synthesis of new vanadate compounds like Ca1.5Mn0.5V2O7 and Ca1.5Cd0.5V2O7 was confirmed, and their crystal structures were determined using powder XRD data. cambridge.org The purity of the synthesized products is checked by comparing the collected XRD pattern with standard patterns. cambridge.org

Furthermore, Rietveld refinement of powder XRD data is a powerful tool for refining the crystal structure of vanadates. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement of the crystal structure of lanthanum orthovanadate (LaVO4) using this method yielded precise lattice parameters (a = 7.0434(1) Å; b = 7.2801(1) Å; c = 6.7224(1) Å; β = 104.864(1)°) and confirmed its monoclinic space group (P21/n). researchgate.net This level of detail is crucial for understanding the structure-property relationships in these materials. researchgate.net

The technique is also sensitive to structural changes induced by factors such as elemental substitution. For example, in Bi1.8Sr2.0Ca2.2Cu3.0VxOy superconductors, powder XRD is used to study the effect of vanadium addition on the crystalline properties. researchgate.net Similarly, in Ba7Nb3.9−xVxMo1.1O20.05, XRD, in combination with neutron diffraction, reveals structural changes in the oxygen sublattice upon vanadium substitution. rsc.org

Below is a table summarizing the crystallographic data obtained from powder XRD for selected vanadate compounds.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| LaVO | Monoclinic | P2 | a = 7.0434(1) Å, b = 7.2801(1) Å, c = 6.7224(1) Å, β = 104.864(1)° | researchgate.net |

| Ca | Monoclinic | P2 | a = 4.88563(9) Å, b = 11.21279(22) Å, c = 5.69643(11) Å, β = 96.376(7)° | cambridge.org |

| Ca | Triclinic | P1 | a = 6.66139(6) Å, b = 6.93019(7) Å, c = 7.02211(6) Å, α = 85.4404(9)°, β = 63.7505(7)°, γ = 82.552(1)° | cambridge.org |

Superstructure and Modulated Structure Investigations

Superstructures, which are periodic structures with a periodicity larger than the basic crystal lattice, and modulated structures are observed in a variety of vanadate compounds. These complex structural features can arise from phenomena such as charge ordering, cation or anion ordering, and displacive modulations. ucl.ac.ukacs.orgaps.org

In some vanadate compounds, superstructures are a result of the ordering of vanadium ions in different oxidation states. For instance, in the LixV2O5 series, additional weak peaks in diffraction patterns suggest the presence of an incommensurately modulated superstructure due to the charge ordering of vanadium ions. ucl.ac.uk Similarly, superstructures arising from V trimers with orbital ordering have been investigated. aps.org

The formation of superstructures can also be driven by the ordering of different cations or anions within the crystal lattice. In lead oxyapatites substituted with copper, modulated structures have been documented that exhibit ordering in the ab plane. acs.org For example, Ba5(VO3S)3F-type and Ba10(VO3S)6S-type structures form 2 x 2 x 1 superstructures. acs.org

Incommensurately modulated structures are a key feature of mixed-valence vanadate fresnoites like K2V3O8 and Rb2V3O8. nih.gov In K2V3O8, the modulated structure below 115 K is better described in a (3 + 2)-dimensional space. The modulation primarily involves slight rotations of rigid VO4 and VO5 polyhedra and small variations in the K-O distances. nih.gov Rb2V3O8 undergoes a phase transition to a modulated (3 + 1)-d structure at 270 K. nih.gov

The table below provides examples of vanadate compounds exhibiting superstructures or modulated structures.

| Compound | Type of Ordering/Modulation | Superstructure/Modulation Vector | Reference |

| Li | Charge ordering of vanadium ions | Incommensurately modulated superstructure | ucl.ac.uk |

| K | Displacive modulation | (3+2)-d modulated structure | nih.gov |

| Rb | Displacive modulation | q | nih.gov |

| Ba | Anion ordering | 2 x 2 x 1 superstructure | acs.org |

Structural Diversity and Isomerism in Polyoxovanadate(3-) Species

Monomeric and Oligomeric Forms of Vanadate(3-) in Solution

The speciation of vanadate in aqueous solution is a complex interplay of equilibria that is highly dependent on pH and total vanadium concentration. uc.pt This leads to a variety of monomeric and oligomeric species. nih.gov

At low concentrations (below 0.2 mM), monomeric vanadate, H2VO4^-, is the dominant species in the physiological pH range. nih.govacs.org As the concentration increases, condensation reactions occur, leading to the formation of various oligomers. acs.org The inhibitory effects of vanadate on enzymes are often observed under conditions where these oligomeric forms are prevalent. nih.gov

The primary oligomeric species that form as concentration rises include dimers (V2), cyclic tetramers (V4), and cyclic pentamers (V5), which are present from pH 6 to 10. acs.org At more acidic pH values (pH 2-6), the decavanadate ion ([V10O28]^6-^) becomes the predominant species. wikipedia.org The formation of decavanadate from orthovanadate is a condensation reaction involving ten vanadate units. wikipedia.org

The equilibrium between these species can be studied using techniques like ^51^V NMR spectroscopy, which can distinguish between the different vanadate species in solution. acs.org The table below summarizes some of the major vanadate species present in aqueous solutions at different pH ranges and concentrations.

| Species | Formula | pH Range | Concentration Dependence | Reference |

| Monomeric Vanadate | H | ~7 | Dominant at < 1 mM | acs.org |

| Divanadate | V | >12 (forms from condensation) | Forms as concentration increases | nih.gov |

| Cyclic Tetravanadate | V | 6-10 | Becomes significant at > 0.2 mM | nih.govnih.gov |

| Cyclic Pentavanadate | V | 6-10 | Present at higher concentrations | nih.gov |

| Decavanadate | [V | 2-6 | Favored at higher concentrations | wikipedia.org |

Cyclic and Linear Polyvanadate Anions

Polyoxovanadates exhibit remarkable structural diversity, forming both cyclic and linear anions. These structures are typically composed of corner- or edge-sharing VOx polyhedra.

Linear polyvanadates are often found in the solid state in metavanadate compounds, where they form infinite chains of corner-sharing VO4 tetrahedra. oup.com The isolation of discrete linear tri- and tetravanadates from aqueous solution has proven difficult due to the tendency of these anions to polymerize during crystallization. researchgate.net However, various linear oligomers such as V3, V4, V5, and V6 are known to exist in solution in limited concentrations across different pH ranges. acs.org

Cyclic polyvanadate anions are also prevalent. Examples include the cyclic trimer (V3O9^3-^), tetramer (V4O12^4-^), and hexamer (V6O18^6-^), which consist of corner-shared VO4 tetrahedra. wikipedia.orgresearchgate.net The cyclic hexavanadate [V6(µ2-O)6(O)4(PDC)6]^2-^ (where PDC = 2,6-pyridinedicarboxylate) has been synthesized and characterized, revealing a core with edge-capped tetrahedral and octahedral vanadium centers. osti.gov Transition metal cations can act as templates to induce the formation of cyclic vanadates, such as the hexavanadate [PdV6O18]^4-^ and the octavanadate [Cu2V8O24]^4-^, where the cyclic vanadate acts as a macrocyclic ligand. researchgate.net

The table below lists some examples of cyclic and linear polyvanadate anions.

| Type | Anion | Structural Description | Reference |

| Linear | (VO | Infinite chains of corner-sharing VO | oup.com |

| Cyclic | V | Cyclic trimer of corner-shared VO | wikipedia.org |

| Cyclic | V | Cyclic tetramer of corner-shared VO | wikipedia.org |

| Cyclic | [PdV | Bowl-shaped hexavanadate ring templated by Pd^2+^ | researchgate.net |

| Cyclic | [Cu | Octavanadate ring templated by two Cu^2+^ ions | researchgate.net |

| Cyclic | [V | Cyclic core with edge-capped tetrahedral and octahedral V centers | osti.gov |

Perovskite-Derivative and Rutile-Type Vanadate Structures

Vanadates adopt a wide range of crystal structures, including perovskite-derivative and rutile-type structures, which are of significant interest due to their diverse electronic and magnetic properties. berkeley.eduu-tokyo.ac.jp

Perovskite-derivative structures in vanadates are often stabilized under high pressure or by epitaxial strain in thin films. berkeley.eduacs.org These structures can be derived from the ideal cubic perovskite unit cell. berkeley.edu For example, PbVO3 forms perovskite-derivative structures under pressure that exhibit square-pyramidal vanadium coordination. berkeley.edu Density functional theory (DFT) calculations have shown that similar polar perovskite-derivative structures can be stabilized in KVO3 and NaVO3 under compressive biaxial strain. berkeley.eduescholarship.org The transition from a cubic perovskite phase to a perovskite-derivative structure can involve a strong tetragonal distortion, leading to the breaking of V-O bonds and the formation of VO5 square pyramids. researchgate.net

Rutile-type structures are characterized by chains of edge-sharing VO6 octahedra running along the c-axis, with these chains connected to neighboring chains via common vertices. u-tokyo.ac.jpscience.gov Vanadium dioxide (VO2) is a well-known example of a compound with a rutile structure that undergoes a metal-insulator transition. u-tokyo.ac.jp Some vanadates, such as rhodium vanadate (RhVO4), have a statistical rutile structure where Rh^3+^ and V^5+^ ions randomly occupy the titanium sites of the rutile lattice. wikipedia.org The compound Ba2(VO)(VO4)2 is notable as it contains isolated rutile-type chains of V^4+^O6 octahedra. science.gov

The table below summarizes key features of perovskite-derivative and rutile-type vanadate structures.

| Structure Type | Example Compound | Key Structural Features | Coordination | Reference |

| Perovskite-Derivative | PbVO | Tetragonal distortion, layered structure of VO | Square pyramidal | berkeley.eduresearchgate.net |

| Perovskite-Derivative | KVO | Polar Cm phase | Square pyramidal | berkeley.eduacs.org |

| Rutile-Type | VO | Edge-sharing VO | Octahedral | u-tokyo.ac.jp |

| Rutile-Type | RhVO | Statistical distribution of Rh^3+^ and V^5+^ on Ti^4+^ sites | Octahedral | wikipedia.org |

| Rutile-Type | Ba | Isolated rutile-type chains of V^4+^O | Octahedral | science.gov |

Coordination Geometries of Vanadium in Vanadate Complexes (e.g., Tetrahedral, Square Pyramidal, Octahedral)

The vanadium atom in vanadate complexes can exhibit a variety of coordination geometries, most commonly tetrahedral, square pyramidal, and octahedral. This structural flexibility contributes to the diverse chemistry and functionality of vanadate compounds. berkeley.edu

Tetrahedral coordination is characteristic of the simple orthovanadate ion (VO4^3-^), which is a regular tetrahedron with four equivalent oxygen atoms. wikipedia.org This geometry is also found in many polyoxovanadates, such as cyclic and linear species formed from corner-sharing VO4 tetrahedra. oup.comwikipedia.org In Ba7Nb3.9−xVxMo1.1O20.05, ^51^V NMR studies indicate a tetrahedral coordination for the V^5+^ cations. rsc.org

Square pyramidal coordination is frequently observed for vanadium(IV) in vanadyl complexes, such as vanadyl acetylacetonate (B107027) (V(O)(O2C5H7)2), which has a distorted square pyramidal geometry. wikipedia.org This geometry is also found in vanadium(V) complexes. In strain-stabilized perovskite-derivative structures of KVO3 and NaVO3, the vanadium coordination is square pyramidal. berkeley.eduacs.org

Octahedral coordination is common in many solid-state vanadates. For example, in the decavanadate ion ([V10O28]^6-^), each V(V) center is octahedrally coordinated by six oxygen atoms. wikipedia.org Rutile-type vanadates are built from chains of edge-sharing VO6 octahedra. u-tokyo.ac.jpaip.org In some complexes, the coordination geometry can be intermediate between two ideal forms, such as between octahedral and trigonal prismatic. nih.gov

Trigonal bipyramidal coordination is another important geometry for five-coordinate vanadium. It is observed in complexes like VOCl2(NMe3)2 and in vanadate esters formed with carbohydrates. wikipedia.org The geometry of these complexes can be described as a distorted trigonal bipyramid.

The following table provides examples of vanadate complexes and their corresponding vanadium coordination geometries.

| Coordination Geometry | Example Compound/Ion | Vanadium Oxidation State | Description | Reference |

| Tetrahedral | Orthovanadate (VO | +5 | Regular tetrahedron | wikipedia.org |

| Square Pyramidal | Vanadyl acetylacetonate | +4 | Distorted square pyramid | wikipedia.org |

| Square Pyramidal | Strain-stabilized KVO | +5 | Polar Cm phase | berkeley.eduacs.org |

| Octahedral | Decavanadate ([V | +5 | Edge- and corner-shared VO | wikipedia.org |

| Octahedral | VO | +4 | Edge-sharing VO | u-tokyo.ac.jp |

| Trigonal Bipyramidal | [(VO | +5 | Distorted trigonal bipyramid |

Chemical Reactivity and Reaction Mechanisms of Vanadate 3

Redox Chemistry of Vanadate(3-) in Aqueous and Non-Aqueous Media

The redox chemistry of vanadium is a cornerstone of its function in various chemical and biological processes. The interconversion between its different oxidation states is influenced by factors such as pH, the nature of the solvent, and the presence of coordinating ligands.

The reduction of vanadate(V) to vanadyl(IV) is a fundamental process in vanadium chemistry. In acidic aqueous solutions, vanadate(V) exists predominantly as the dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺. chemguide.co.uk This species can be reduced to the vanadyl(IV) cation, [VO(H₂O)₅]²⁺, which is characterized by its blue color. wikipedia.org This reduction can be achieved using various reducing agents, such as zinc metal in the presence of an acid. libretexts.orgchemguide.co.uk

The reduction process is not always a simple one-step reaction. For instance, in certain biological contexts, the reduction of vanadate(V) can be mediated by thiols like glutathione (B108866) and cysteine. acs.org The exact pathway and the stability of the resulting vanadium(IV) complexes are highly dependent on pH and the concentration of the reactants. acs.org Microbial processes also play a significant role in the reduction of vanadate(V) to the less soluble vanadyl(IV) form, which is considered a detoxification mechanism in certain environments. engineering.org.cn

In non-aqueous media, the reduction pathways can differ significantly. The solvent's ability to stabilize the different oxidation states and the specific ligands present will dictate the thermodynamics and kinetics of the reduction.

Vanadium is notable for its ability to readily interconvert between the +5, +4, and +3 oxidation states, often accompanied by distinct color changes in solution. libretexts.orgwikipedia.org Starting from the yellow solution of the dioxovanadium(V) ion (VO₂⁺), reduction leads to the blue vanadyl(IV) ion (VO²⁺). chemguide.co.ukquizlet.com Further reduction yields the green vanadium(III) ion (V³⁺). wikipedia.orgquizlet.com

These transformations are reversible. The lower oxidation states can be re-oxidized back to higher states. For example, vanadium(III) can be oxidized to vanadyl(IV), and subsequently to vanadate(V). chemguide.co.uk The specific oxidizing or reducing agents used, along with the reaction conditions, determine the final oxidation state.

The stability of each oxidation state is also pH-dependent. In acidic solutions, the cationic forms like VO₂⁺, VO²⁺, and V³⁺ are prevalent. chemguide.co.uk As the pH increases, these ions tend to hydrolyze and form less soluble species or various polyoxovanadates. pilgaardelements.comwikipedia.org

Table 1: Colors of Vanadium Ions in Different Oxidation States in Acidic Solution

| Oxidation State | Vanadium Ion | Color |

| +5 | VO₂⁺ | Yellow |

| +4 | VO²⁺ | Blue |

| +3 | V³⁺ | Green |

| +2 | V²⁺ | Violet |

Source: wikipedia.orgquizlet.com

The redox potential of the various vanadium couples is significantly influenced by the coordination environment. mdpi.com Ligands can stabilize a particular oxidation state, thereby shifting the equilibrium of the redox reaction. For example, the presence of certain ligands can make the reduction of vanadate(V) more or less favorable. nih.gov

Environmental conditions, particularly pH, play a crucial role. pilgaardelements.com In acidic environments, the reduction of vanadate(V) is generally favored. pilgaardelements.com Conversely, in neutral or alkaline conditions, the higher oxidation state (+5) tends to be more stable. researchgate.net The presence of atmospheric oxygen can also lead to the oxidation of lower vanadium oxidation states. researchgate.net

The nature of the solvent system (aqueous vs. non-aqueous) also has a profound impact. In aqueous solutions, water molecules themselves act as ligands, but they can be displaced by other coordinating species. acs.orgnih.gov In non-aqueous solvents, the solvation energies of the different vanadium ions will vary, affecting the redox potentials.

The ability of vanadium to exist in four different oxidation states in solution is the basis for the all-vanadium redox flow battery (VRFB). wikipedia.orgfbicrc.com.au In this application, the positive electrode utilizes the V(V)/V(IV) redox couple, while the negative electrode employs the V(III)/V(II) couple. wikipedia.org

The electrochemical reactions at the electrode surfaces are complex and are a subject of ongoing research. rsc.orgethz.ch The mechanisms can involve either inner-sphere or outer-sphere electron transfer. researchgate.net In an inner-sphere mechanism, the vanadium ion directly adsorbs onto the electrode surface before the electron transfer occurs. researchgate.net In an outer-sphere mechanism, the electron transfer happens without direct bonding between the vanadium ion and the electrode.

The kinetics of these electrode reactions are influenced by the electrode material, its surface chemistry, and the composition of the electrolyte. ethz.chmdpi.com For instance, oxygen-containing functional groups on the surface of carbon electrodes have been shown to catalyze the V(II)/V(III) reaction but may hinder the V(IV)/V(V) reaction. mdpi.com

Role of Ligands and Environmental Conditions in Redox Transformations

Ligand Exchange Kinetics and Mechanisms

The lability of ligands in vanadium complexes allows for a wide range of substitution reactions, which are fundamental to its chemistry and biological activity.

Vanadate (B1173111) and its derivatives readily undergo ligand exchange reactions with a variety of organic and inorganic ligands. acs.orgnih.gov These reactions are often fast, and the initial vanadium compound may not retain its original composition when introduced into a solution containing other potential ligands. acs.org

With organic ligands, such as β-diketones, the kinetics of ligand exchange have been studied in detail. cdnsciencepub.comcdnsciencepub.com For example, the replacement of acetylacetone (B45752) in a vanadium(III) complex by hexafluoroacetylacetone (B74370) follows a rate law that includes both first- and second-order terms with respect to the incoming ligand. cdnsciencepub.com Such reactions are often catalyzed by acids and inhibited by bases. cdnsciencepub.com The mechanism is thought to involve an intermediate where the incoming ligand is partially bonded before the original ligand fully detaches. cdnsciencepub.com

Vanadate also forms complexes with a variety of other organic molecules, including alcohols, thiols, and carboxylic acids. acs.orgrsc.orgrsc.org The formation of these complexes can involve simple substitution or be accompanied by redox changes. For instance, the reaction of vanadate with the triol ligand Tris-NH₂ can lead to the reduction of V(V) centers. rsc.org

With inorganic ligands, vanadate can form various complexes depending on the conditions. In the presence of chloride ions in acidic solution, chloro complexes can be formed. pilgaardelements.com The study of these substitution reactions is crucial for understanding the speciation of vanadium in different chemical environments.

Associative and Dissociative Interchange Mechanisms

The substitution of ligands in vanadate complexes can proceed through a spectrum of mechanisms, primarily categorized as associative (A), dissociative (D), and interchange (I). The interchange mechanism itself is a concerted process that can have associative (Ia) or dissociative (Id) character. dalalinstitute.comscribd.com In an associative interchange mechanism, the incoming ligand begins to form a bond with the metal center before the bond to the leaving group is significantly broken, leading to a transition state with an increased coordination number. dalalinstitute.comlibretexts.org Conversely, in a dissociative interchange mechanism, the bond to the leaving group is substantially weakened or broken before the incoming ligand forms a new bond, resulting in a transition state with a reduced coordination number. dalalinstitute.comlibretexts.org

For many octahedral metal complexes, ligand substitution reactions are often described by an interchange mechanism. dalalinstitute.com The distinction between a purely associative or dissociative pathway and an interchange mechanism can be subtle. If a discrete intermediate with an expanded or reduced coordination number is detectable, the mechanism is considered associative or dissociative, respectively. libretexts.org However, for interchange mechanisms, a true intermediate is not formed; instead, the reaction proceeds through a single transition state. libretexts.org

Kinetic studies of ligand exchange reactions in vanadium complexes provide insight into the operative mechanism. For instance, the replacement of acetylacetone in V(III) β-diketonate complexes by hexafluoroacetylacetone follows a rate law with both first- and second-order terms in the incoming ligand, suggesting the presence of multiple reaction pathways. cdnsciencepub.com This complex kinetic behavior can be indicative of competing associative and dissociative interchange pathways. The study of CO substitution in (η⁵-C₅H₅)M(CO)₄ (where M = Nb, Ta) initially suggested an associative mechanism, but was later revised to a dissociative or dissociative interchange mechanism. researchgate.net In contrast, the corresponding indenyl complexes were found to react predominantly through an associative mechanism. researchgate.net

The nature of the ligands and the metal center's electronic properties significantly influence the preferred mechanism. For vanadium(V) esters, alcohol exchange reactions are rapid and are proposed to proceed via a 5-coordinate transition state, which is characteristic of an associative pathway. homescience.net The degree of bond-breaking in this transition state is influenced by the steric bulk of the alkyl group. homescience.net

The table below summarizes the general characteristics of associative and dissociative interchange mechanisms.

| Interactive Data Table: Comparison of Interchange Mechanisms | | :--- | :--- | | Characteristic | Associative Interchange (Ia) | Dissociative Interchange (Id) | | Rate Determining Step | Bond formation with the incoming ligand is significant. | Bond breaking with the leaving group is significant. | | Transition State | Coordination number is effectively increased. | Coordination number is effectively decreased. | | Dependence on Incoming Ligand | Rate is sensitive to the nature and concentration of the incoming ligand. | Rate is less sensitive to the nature and concentration of the incoming ligand. | | Activation Volume (ΔV‡) | Typically negative. | Typically positive. | | Favored by | Less sterically hindered complexes, strong nucleophiles. | Sterically hindered complexes, good leaving groups. |

Influence of pH and Concentration on Ligand Dynamics

The speciation of vanadate(V) in aqueous solution is complex and highly pH-dependent. mdpi.com In dilute solutions at alkaline pH (above 8), the monomeric orthovanadate species, primarily HVO₄²⁻ and VO₄³⁻, are predominant. rruff.infowisc.edu As the pH is lowered, these species undergo protonation and condensation to form various polyvanadate species. rruff.info The main monomeric species in the pH range of 7 to 9 in a 0.02 mM solution are [H₂VO₄]⁻ and [HVO₄]²⁻. mdpi.com

The rate of ligand exchange reactions can be significantly affected by pH. For example, the ligand exchange reactions of V(III) β-diketonate complexes are markedly catalyzed by acids and inhibited by bases. cdnsciencepub.com Acid catalysis is suggested to occur via protonation of a dangling ligand intermediate, which enhances its stability and facilitates the exchange process. cdnsciencepub.com

Concentration plays a crucial role in the formation of polyvanadates. Monomeric vanadate is the dominant species only at concentrations below 1 mM or at pH values above 8. wisc.edu At higher concentrations, especially in the neutral to acidic pH range, a variety of polyvanadate species are formed, including the tetramer [V₄O₁₂]⁴⁻, which appears at a concentration of 0.2 mM and becomes more significant with increasing concentration. mdpi.com The decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, and its various protonated forms are also prominent species in acidic solutions. rruff.info

The interplay between pH and concentration on vanadate speciation is summarized in the table below, based on findings from various studies. mdpi.comrruff.infowisc.eduresearchgate.net

| Interactive Data Table: Influence of pH and Concentration on Vanadate Speciation | | :--- | :--- | :--- | | Condition | Predominant Vanadate Species | General Observations | | High pH (> 8), Low Concentration (< 1 mM) | Monomeric vanadates (HVO₄²⁻, VO₄³⁻) | Simple species, low ligand dynamics complexity. rruff.infowisc.edu | | Neutral pH (~7), Low Concentration (< 1 mM) | Monomeric vanadates (H₂VO₄⁻, HVO₄²⁻) | Start of protonation. mdpi.com | | Neutral to Acidic pH, Higher Concentration (> 0.2 mM) | Polyvanadates ([V₄O₁₂]⁴⁻, [V₁₀O₂₈]⁶⁻ and protonated forms) | Increased complexity of species and equilibria. mdpi.comrruff.info | | Low pH (< 2) | Pervanadyl ion ([VO₂]⁺) | Polymeric structures break down. researchgate.net |

The kinetics of the interconversion between these species are also pH-dependent. For instance, in the formation of decavanadate, the ion [HVO₄]²⁻, rather than OH⁻, has been shown to be the dominant nucleophile in key ring-breaking reactions of cyclic polyvanadates. rsc.orgosti.gov The condensation of monovanadate to divanadate is favored in the presence of certain ligands, and the rate constants for both the condensation and hydrolysis reactions are pH-dependent. beilstein-journals.org

Formation and Stability of Vanadate Complexes

Complexation with Chelating Agents and Multidentate Ligands

Vanadate(V) readily forms complexes with a wide variety of chelating and multidentate ligands, particularly those containing oxygen and nitrogen donor atoms, which are hard bases according to the HSAB principle. conicet.gov.ar The stability of these complexes is a critical factor in various applications, from catalysis to biomedical research. The use of polydentate ligands often leads to the formation of more stable complexes compared to unidentate ligands due to the chelate effect. doubtnut.com

A range of chelating agents has been studied for their ability to complex with vanadate. These include naturally occurring molecules like amino acids, peptides, and picolinic acid, as well as synthetic ligands. acs.orgubc.ca While simple amino acids form relatively weak complexes with vanadate, dipeptides can form more stable complexes through coordination with the carboxylate, amine, and deprotonated amide nitrogen functionalities. acs.org The stability of vanadate complexes can be enhanced by the presence of ancillary ligands, forming stable ternary complexes. acs.org

Multidentate ligands containing thiol groups can also form stable complexes with vanadium(V), although vanadate is also capable of oxidizing thiols. acs.org The interaction of vanadate with ligands such as diethanolamine (B148213) (DEA) and iminodiacetate (B1231623) (IDA) derivatives has been shown to form trigonal-bipyramidal complexes. researchmap.jp The presence of an additional functional group on the ligand can lead to the formation of highly stable octahedral complexes with a tetradentate binding mode. researchmap.jp

The table below provides examples of vanadate complexes with various chelating and multidentate ligands.

| Interactive Data Table: Examples of Vanadate Complexes | | :--- | :--- | :--- | | Ligand Type | Example Ligand | Complex Characteristics | | β-Diketones | Acetylacetone | Forms well-characterized chelate complexes with V(III) that undergo ligand exchange. cdnsciencepub.com | | Picolinates | Picolinic acid (Hpic) | Forms complexes such as [VO₂(pic)₂]⁻. ubc.ca | | Aminophenolates | Schiff base ligands | Forms stable vanadium(V) complexes with catecholates as co-ligands. researchgate.net | | Hydroxylamines | N,N-bis(2-hydroxyethyl)glycinate (Bicine) | Forms trigonal-bipyramidal complexes. researchmap.jp | | Aminocarboxylates | Iminodiacetate (IDA) | Forms trigonal-bipyramidal complexes with different binding modes. researchmap.jp | | Siderophores | Desferrioxamine B | Forms a 1:1 complex with orthovanadate. conicet.gov.arnih.gov |

The stability of these complexes can be influenced by factors such as the ligand structure, the number and type of donor atoms, and the formation of chelate rings. For instance, vanadium complexes with chloro-substituted Schiff base ligands have been found to be more hydrolytically stable than their non-chlorinated counterparts. researchgate.net

Solution Equilibria of Polyvanadate Species

The solution chemistry of vanadate is characterized by a complex set of pH- and concentration-dependent equilibria involving the formation of numerous polyvanadate species. rruff.info These equilibria arise from the condensation of monomeric vanadate units ([HₓVO₄]⁽³⁻ˣ⁾⁻) to form larger anionic clusters. wisc.edu

⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for identifying the various polyvanadate species present in solution and for determining the equilibrium constants for their formation. rsc.orgosti.govrsc.org Studies using ⁵¹V NMR have identified approximately 15 different vanadate and polyvanadate species in the pH range of 7–14. rsc.orgosti.gov These include linear and cyclic arrangements of VO₄ tetrahedra, with species containing up to six vanadium atoms being observed. rsc.orgosti.gov

The primary monomeric species are H₂VO₄⁻, HVO₄²⁻, and VO₄³⁻. As the pH is lowered and the concentration increases, these monomers condense to form dimers (e.g., [V₂O₇]⁴⁻), trimers (e.g., cyclic [V₃O₉]³⁻), tetramers (e.g., cyclic [V₄O₁₂]⁴⁻), and higher oligomers. rruff.inforesearchgate.net In more acidic solutions, the highly condensed decavanadate species, [V₁₀O₂₈]⁶⁻, and its protonated forms (e.g., [HV₁₀O₂₈]⁵⁻, [H₂V₁₀O₂₈]⁴⁻) become dominant. rruff.info

The distribution of these species is a dynamic equilibrium. For example, the addition of a chelating ligand can shift the equilibrium; a Zn-cyclene derivative has been shown to thermodynamically and kinetically stabilize divanadate relative to monovanadate. beilstein-journals.org The table below lists some of the key polyvanadate species and the general conditions under which they are observed. rruff.inforsc.orgosti.govresearchgate.net

| Interactive Data Table: Key Polyvanadate Species in Aqueous Solution | | :--- | :--- | :--- | | Species | Formula | Typical pH Range of Existence | | Monovanadate | H₂VO₄⁻ | < 9 | | Monovanadate | HVO₄²⁻ | 7 - 13 | | Monovanadate | VO₄³⁻ | > 12 | | Divanadate | V₂O₇⁴⁻ | 8 - 11 | | Cyclic Trimer | V₃O₉³⁻ | ~7 - 9 | | Cyclic Tetramer | V₄O₁₂⁴⁻ | 6 - 8 | | Decavanadate | V₁₀O₂₈⁶⁻ | < 7 |

Thermodynamic models have been developed to describe the stability areas of solid polyvanadates in heterogeneous systems (e.g., MeO-V₂O₅-H₂O), taking into account the complex formation reactions in solution as a function of pH and metal ion concentrations. researchgate.net These models help to predict the conditions under which different solid vanadate phases will form from aqueous solutions. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Vanadate 3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for investigating the diverse chemistry of vanadium. By probing different nuclei, a comprehensive picture of vanadate (B1173111) species can be constructed.

The distribution of isopolyvanadate species is highly dependent on factors such as pH, vanadate concentration, ionic strength, and temperature. rsc.org Rigorous studies combining ⁵¹V NMR with potentiometric titrations have led to the construction of detailed speciation models. rsc.orgfrontiersin.org For instance, in aqueous solutions at pH values above 6, vanadate exists as polymers with one to five vanadium atoms. rsc.org The decavanadate (B1236424) ion (V₁₀O₂₈⁶⁻), a prominent species at vanadium concentrations above 1 mM in the pH range of approximately 2-6, is readily identified by its characteristic ⁵¹V NMR signals. researchgate.net The speciation of vanadium(V) in various media, including growth media for microorganisms, has been successfully monitored using ⁵¹V NMR, demonstrating that the biological activity can be species-dependent. frontiersin.org

The chemical shifts for different vanadate species are distinct, allowing for their identification and quantification in solution. For example, the ⁵¹V NMR chemical shifts for various isopolyoxovanadates are well-documented. rsc.org The interaction of vanadate with various organic and inorganic ligands leads to the formation of complexes with unique ⁵¹V NMR signatures, providing information on their stoichiometry and structure. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 1: Representative ⁵¹V NMR Chemical Shifts for Selected Vanadate Species

| Species | Chemical Shift (ppm) | Conditions/Notes |

|---|---|---|

| [VO₄]³⁻ (Orthovanadate) | -535 | pH 12.9 frontiersin.org |

| [V₂O₇]⁴⁻ (Pyrovanadate) | -559 | pH 12.9 frontiersin.org |

| Decavanadate (V₁₀O₂₈⁶⁻) | -422, -496, -514 | Three distinct V sites in the structure |

| Vanadate-Citrate Complex | -517 | Formed in growth media frontiersin.org |

| Vanadate-Maltol Complex | Varies | Speciation is complex, potential reduction to V(IV)O researchgate.net |

Chemical shifts are referenced to VOCl₃. Data compiled from various sources.

While the low natural abundance (0.04%) and quadrupolar nature (I = 5/2) of ¹⁷O present challenges, ¹⁷O NMR spectroscopy is an invaluable tool for probing the local environments of oxygen atoms in vanadate species. rsc.orgox.ac.uk It provides direct information on the different types of oxygen atoms present, such as terminal (V=O), bridging (V-O-V), and hydroxyl groups (V-OH). dtic.mil

¹⁷O NMR has been instrumental in studying the polymerization of vanadates, for instance, in the formation of V₂O₅ gels from aqueous solutions. dtic.mil In such studies, distinct resonances can be assigned to oxygen atoms in different structural motifs within the growing polymer chain. For example, peaks have been attributed to linear oxygen bridges (V-O-V) and terminal V=O groups. dtic.mil The chemical shifts are sensitive to factors like protonation and hydrogen bonding. ox.ac.ukdtic.mil The use of ¹⁷O-labeled O₂ gas in oxidation studies allows for the direct tracking of oxidative degradation mechanisms in materials.

Table 2: Illustrative ¹⁷O NMR Chemical Shifts in Vanadate Systems

| Oxygen Environment | Chemical Shift (ppm) | System/Notes |

|---|---|---|

| V-O-V (bridging) | ~580 - 688 | V₂O₅ gel formation dtic.mil |

| V-OH (terminal) | ~1050 - 1150 | V₂O₅ gel formation dtic.mil |

| V=O (terminal) | ~1380 - 1430 | V₂O₅ gel formation, multiple peaks due to H-bonding dtic.mil |

Chemical shifts are referenced to H₂O. Data compiled from various sources.

¹H NMR spectroscopy is widely used to investigate the structure and stoichiometry of vanadate complexes with organic ligands containing protons, such as α-hydroxycarboxylic acids, nucleosides, and hydroxylamines. researchgate.netacs.org The coordination of a ligand to the vanadate center induces changes in the chemical shifts and coupling constants of the ligand's protons, providing detailed structural information. acs.org

For example, in the study of vanadate-nucleoside systems, ¹H NMR, including 2-D correlation spectroscopy (COSY) and exchange spectroscopy (EXSY), has been used to determine the conformation of the complexed ribose ring and to identify exchange pathways between different complexed species. acs.org Similarly, ¹H NMR studies of vanadate complexes with α-hydroxycarboxylic acids have helped to elucidate the number, stoichiometry, and geometry of the various complexes formed in solution. researchgate.net In the investigation of vanadate-hydroxylamine interactions, proton NMR revealed rapid internal isomerization processes. cdnsciencepub.com

17O NMR for Oxygen Environments and Polymerization Studies

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, making it the primary method for the characterization of vanadium in its +4 oxidation state (V(IV)), commonly found as the vanadyl ion ([VO]²⁺).

The vanadyl ion is a d¹ system with an electronic spin S = 1/2. The interaction of this unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.75% abundance) gives rise to a characteristic eight-line EPR spectrum. chemrxiv.orgcore.ac.uk This distinct spectral signature makes EPR an excellent tool for identifying and quantifying V(IV) species in various chemical and biological systems. nih.gov

EPR has been used to monitor the formation of V(IV) species during chemical reactions, such as the activation of vanadium(V) precatalysts. researchgate.net The technique can distinguish between different V(IV) complexes in solution, as the EPR parameters (g-values and hyperfine coupling constants) are sensitive to the ligand environment. For instance, EPR was used to study the binding of the vanadyl ion to the protein transferrin, revealing two spectroscopically non-equivalent binding sites. nih.gov

The parameters obtained from EPR spectra, specifically the g-tensor and the hyperfine coupling tensor (A), provide detailed information about the coordination geometry and electronic structure of the V(IV) center. researchgate.net Anisotropic EPR spectra, typically recorded on frozen solutions or solid samples, allow for the determination of the principal components of these tensors (gₓ, gᵧ, g₂, and Aₓ, Aᵧ, A₂).

These parameters are highly sensitive to the symmetry of the ligand field around the vanadium ion. For many vanadyl complexes, the coordination geometry is a distorted square pyramid or a distorted octahedron. researchgate.netresearchgate.netscispace.com The analysis of the EPR spin Hamiltonian parameters can confirm such geometries. For example, studies on vanadium oxide nanotubes and other vanadyl complexes have used EPR to conclude that the V(IV) ions are located in tetragonally distorted octahedral sites. researchgate.netscispace.com Deviations of experimental EPR parameters from those calculated using empirical additivity relationships can be attributed to factors such as significant distortion in the coordination environment or the nature of the axial donor atom trans to the oxido group. researchgate.net

Table 3: Representative EPR Parameters for Selected V(IV) Species

| Complex/System | g-values (g∥, g⊥ or giso) | A-values (A∥, A⊥ or Aiso) (x 10⁻⁴ cm⁻¹) | Inferred Coordination Environment |

|---|---|---|---|

| V(IV) in V₂O₅·nH₂O xerogel | g∥ = 1.9242, g⊥ = 1.9693 | A∥ = 184.38, A⊥ = 69.87 | Tetragonally distorted octahedral researchgate.net |

| [VO(salen)]-type complexes | giso ≈ 1.97 | Aiso varies with substituents | Distorted octahedral researchgate.net |

| V(IV) in human serum transferrin | Site A & B show distinct parameters | Site A & B show distinct parameters | Two non-equivalent binding sites nih.gov |

Note: The V(II) complex is included to illustrate the application of EPR to other paramagnetic vanadium states, showcasing the sensitivity to coordination.

Monitoring Redox Processes and Spin States

Advanced analytical techniques are crucial for monitoring the dynamic redox processes and determining the spin states of vanadium complexes. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a primary tool for studying paramagnetic species like vanadium(II) and vanadium(IV). utexas.edursc.orgrsc.org Vanadium(III) (d² configuration) can be EPR-silent under certain conditions, but its presence and redox transformations can be inferred by monitoring the appearance or disappearance of EPR signals from associated paramagnetic species.

EPR spectroscopy provides detailed information about the electronic structure and local environment of the vanadium center. utexas.edu The interaction of the unpaired electron's spin with the nuclear spin of ⁵¹V (I = 7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum, which is a fingerprint for monomeric vanadium species. osti.govlibretexts.org The g-tensor and hyperfine coupling constants extracted from the EPR spectrum are sensitive to the coordination geometry and the nature of the ligands bound to the vanadium ion. utexas.eduosti.gov

In the context of redox processes, such as those occurring in vanadium redox flow batteries, EPR can be used to quantify the concentrations of paramagnetic V(II) and V(IV) (as VO²⁺) ions, thereby monitoring the state of charge. rsc.orgrsc.org While V(III) is not directly observed, its concentration can be inferred by tracking the changes in the other vanadium species. rsc.org Furthermore, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) offer complementary information on the oxidation and spin state changes during electrochemical processes. acs.orgresearchgate.net These methods can track changes in the electronic structure of transition metals in real-time, providing a comprehensive picture of the redox chemistry. acs.orgresearchgate.net

Table 1: Representative EPR Parameters for Vanadium Species

| Vanadium Species | g-value(s) | Hyperfine Coupling (A) (MHz) | Reference |

| V(II) Complex (in THF) | g_x=2.047, g_y=2.015, g_z=1.95 | A_x=-108, A_y=-55, A_z=-84 | osti.gov |

| V(IV)O(acac)₂ | g_iso = 1.977 | A_iso = 107.5 x 10⁻⁴ cm⁻¹ | utexas.edu |

| V(IV) in oxygen environment | g_iso ≈ 1.96-1.98 | A_iso ≈ 160-180 x 10⁻⁴ cm⁻¹ | researchgate.net |

This table is for illustrative purposes and actual values can vary significantly with the coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for studying vanadate species in solution, providing insights into electronic transitions, complex formation, and for quantitative analysis.

The UV-Vis spectra of vanadium complexes are characterized by d-d electronic transitions, which are typically broad and of low to moderate intensity, and charge-transfer bands, which are more intense. The positions and intensities of these bands are sensitive to the oxidation state, coordination number, and geometry of the vanadium center. For instance, V(III) in an octahedral environment, such as [VCl₆]³⁻, exhibits absorption bands corresponding to spin-allowed d-d transitions. electrochem.org In aqueous solutions, the color of the solution provides a visual indication of the dominant vanadium oxidation state: V(II) is violet, V(III) is green, V(IV) (as VO²⁺) is blue, and V(V) (as VO₂⁺) is yellow. researchgate.netresearchgate.net

UV-Vis spectroscopy is widely used to monitor the formation of complexes between vanadate ions and various ligands. Changes in the absorption spectrum, such as shifts in wavelength or changes in absorbance, upon addition of a ligand indicate complexation. tubitak.gov.tracs.org This can be used to determine the stoichiometry of the resulting complexes, for example, by using the mole ratio method. tubitak.gov.tr The technique is also invaluable for studying the speciation of vanadium in solution as a function of pH and concentration. nih.gov

UV-Vis spectroscopy is a powerful tool for the quantitative determination of vanadate species in solution, based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration. researchgate.netresearchgate.net By measuring the absorbance at a specific wavelength where the species of interest has a distinct absorption maximum, its concentration can be accurately determined. researchgate.netajol.info

This method has been successfully applied to determine the concentrations of different vanadium ions (V(II), V(III), V(IV), and V(V)) in various media, including in the electrolytes of vanadium redox flow batteries. researchgate.netresearchgate.netresearchgate.net Calibration curves are constructed by plotting absorbance versus known concentrations of standard solutions. researchgate.netajrconline.org The high sensitivity of spectrophotometric methods allows for the determination of trace amounts of vanadium. ajol.infonih.gov

Table 2: Characteristic UV-Vis Absorption Maxima for Aqueous Vanadium Ions

| Vanadium Ion | Oxidation State | Color | Absorption Maxima (nm) |

| V²⁺(aq) | +2 | Violet | ~560, ~850 |

| V³⁺(aq) | +3 | Green | ~400, ~600 |

| VO²⁺(aq) | +4 | Blue | ~760 |

| VO₂⁺(aq) | +5 | Yellow | ~320-400 (charge transfer) |

Note: The exact positions of the absorption maxima can be influenced by the specific ligands and the pH of the solution. researchgate.netresearchgate.net

Electronic Transitions and Complex Formation Monitoring

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint of a substance, offering detailed information about its structure, bonding, and functional groups. nanografi.com

IR and Raman spectroscopy are particularly effective in identifying the vibrational modes of vanadate species, especially the characteristic V-O stretching and bending vibrations. oup.com The spectral region between 700 cm⁻¹ and 1100 cm⁻¹ is typically dominated by V-O stretching modes. researchgate.net For example, terminal V=O bonds in vanadyl (V(IV)=O) species give rise to a strong, sharp band in the IR spectrum, typically between 950 and 1000 cm⁻¹. acs.org The position of this band is sensitive to the coordination environment.

Bridging V-O-V vibrations appear at lower frequencies, generally in the 700-900 cm⁻¹ range. mdpi.com The presence of bands in this region can indicate the formation of polymeric vanadate species. lehigh.edu The spectra of compounds containing the tetrahedral VO₄³⁻ anion show characteristic symmetric (ν₁) and antisymmetric (ν₃) stretching vibrations. jmaterenvironsci.comresearchgate.net For instance, the ν₁ symmetric stretching mode of the (VO₄)³⁻ group is often observed as a strong, sharp band in the Raman spectrum around 820-870 cm⁻¹. jmaterenvironsci.comresearchgate.net

The vibrational spectrum of a vanadate-containing material serves as a unique structural fingerprint, allowing for the identification and differentiation of various vanadate phases and structures. nanografi.comacs.org Raman spectroscopy is particularly powerful for characterizing solid-state vanadate materials, including minerals and catalysts. researchgate.netscispace.comresearchgate.net

Different vanadate anions, such as orthovanadate (VO₄³⁻), pyrovanadate (V₂O₇⁴⁻), metavanadate (VO₃⁻) chains, and decavanadate (V₁₀O₂₈⁶⁻), exhibit distinct Raman and IR spectral patterns. researchgate.netsmumn.edu For example, the Raman spectra of minerals containing the decavanadate anion are characterized by intense bands around 991 and 965 cm⁻¹. researchgate.netscispace.com By comparing the experimental spectrum of an unknown sample to a database of spectra from well-characterized vanadate compounds, the structure of the unknown can often be determined. This "fingerprinting" approach is widely used in materials science and geology for phase identification. researchgate.netacs.org

Table 3: Typical Vibrational Frequencies for V-O Bonds

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| Terminal V=O stretch | 950 - 1020 | IR, Raman | acs.org |

| Symmetric VO₄³⁻ stretch (ν₁) | 820 - 870 | Raman | jmaterenvironsci.comresearchgate.net |

| Antisymmetric VO₄³⁻ stretch (ν₃) | 740 - 875 | IR, Raman | jmaterenvironsci.com |

| V-O-V bridging stretch | 700 - 900 | IR, Raman | mdpi.com |

| VO₄ bending modes (ν₂, ν₄) | 300 - 500 | IR, Raman | jmaterenvironsci.comscispace.com |

Identification of Functional Groups and V-O Vibrations

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in identifying and quantifying vanadate species and determining the elemental composition of samples containing vanadium.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Vanadate Species

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, thermally labile molecules and complex ions in solution. It has been effectively employed to study isopolyoxovanadates, including various vanadate species, under non-equilibrium conditions. researchgate.net The process involves the formation of a fine spray of charged droplets from a solution, leading to the generation of gas-phase ions that can be analyzed by a mass spectrometer.

ESI-MS studies have revealed the formation of previously unknown isopolyvanadate anions and cations in aqueous solutions. For instance, in the ammonium (B1175870) metavanadate system, negative-ion ESI-MS has identified two main series of anions: [HₓVᵧO₂]⁻ (where x=0 to 1; y=1 to 10; z=3 to 26) and [HₓVᵧO₂]²⁻ (where x=0, 1; y=3 to 17; z=9 to 44). researchgate.net Additionally, species such as [H₂VO₄]⁻ have been detected. researchgate.net In positive-ion mode, series of polyoxovanadate cations have been observed. researchgate.net

The technique is also valuable for studying the interaction of vanadate and other oxidovanadium(IV) complexes with biological molecules like proteins. acs.orgnih.gov ESI-MS can determine the number and composition of adducts formed between vanadium complexes and proteins, providing insights into the transport and mechanism of action of potential vanadium-based drugs. acs.org The detection of these adducts depends on their thermodynamic stability and structure at micromolar concentrations. acs.org

Furthermore, ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), allows for the investigation of the gas-phase fragmentation pathways of vanadate cluster anions. acs.org Collision-induced dissociation (CID) experiments can systematically probe the stability and structure of these clusters. acs.org High-resolution mass spectrometry, such as that using an LTQ/Orbitrap instrument, enables the unambiguous assignment of the elemental composition of the detected ions. acs.org

| Vanadate Species Detected by ESI-MS | Ion Mode | Reference |

| [HₓVᵧO₂]⁻ (x=0-1, y=1-10, z=3-26) | Negative | researchgate.net |

| [HₓVᵧO₂]²⁻ (x=0-1, y=3-17, z=9-44) | Negative | researchgate.net |

| [H₂VO₄]⁻ | Negative | researchgate.net |

| [Hm+1(VO₃)m]⁺ | Positive | researchgate.net |

| [AVmO₃m⁻²]⁻ (A=Li⁺, Na⁺, K⁺) | Negative | researchgate.net |

| [Am+1(VO₃)m]⁺ | Positive | researchgate.net |

| [VₓOᵧ]ⁿ⁻ and [VₓOᵧCl]ⁿ⁻ (x=1-14, y=2-36, n=1-3) | Negative | acs.org |

| Adducts with proteins (e.g., Lysozyme) | Positive/Negative | acs.orgnih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a wide variety of samples. mdpi.com It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. mdpi.com For vanadium analysis, ICP-MS is often the preferred method due to its high sensitivity and ability to overcome certain analytical challenges. researchgate.netcdc.gov

The determination of vanadium in complex matrices, such as environmental and biological samples, can be hampered by polyatomic interferences. A major interference for the main isotope of vanadium, ⁵¹V⁺, arises from ³⁵Cl¹⁶O⁺, which is common in matrices like urine, serum, and seawater. scispace.com High-resolution ICP-MS (HR-ICP-MS) can resolve these spectral interferences, allowing for accurate quantification of vanadium. scispace.com

Recent advancements, such as the use of collision and reaction cells (RC-ICP-MS), further enhance the capability of ICP-MS to analyze vanadium in challenging samples. nih.govresearchgate.net By introducing a reaction gas like oxygen, interfering polyatomic species can be removed or the analyte can be shifted to a different mass, free from interference. nih.govresearchgate.net This has proven successful for vanadium analysis in high chloride and sulfate (B86663) matrices. nih.govresearchgate.net

ICP-MS is frequently hyphenated with separation techniques like ion chromatography (IC) or liquid chromatography (LC) for the speciation analysis of vanadium, distinguishing between different oxidation states such as V(IV) and V(V). researchgate.net

| ICP-MS Application | Key Feature | Sample Type | Reference |

| Trace element determination | High sensitivity, low detection limits | Biological fluids, environmental samples | cdc.govscispace.com |

| Interference removal | High-resolution (HR-ICP-MS) to resolve ³⁵Cl¹⁶O⁺ | Urine, serum | scispace.com |

| Interference removal | Reaction cell (RC-ICP-MS) with oxygen | River water, tap water | nih.govresearchgate.net |

| Elemental analysis | Determination of total vanadium content | Crude oil, soil | mdpi.comtandfonline.com |

| Speciation analysis | Coupled with chromatography (IC/LC) | Environmental samples | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray absorption spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. rsc.org It is particularly valuable for studying amorphous materials and for determining the oxidation state and coordination environment of atoms. pyrometallurgy.co.zaresearchgate.net

Probing Vanadium Oxidation State and Local Structure

The XAS spectrum is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which is within about 50 eV of the main absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. pyrometallurgy.co.zapyrometallurgy.co.za

For vanadium, the position and intensity of the pre-edge peak in the V K-edge XANES spectrum are particularly informative. anl.govmdpi.com An increase in the absorption edge energy generally corresponds to an increase in the oxidation state. pyrometallurgy.co.za By comparing the XANES spectra of unknown samples with those of well-characterized vanadium reference compounds, the average oxidation state of vanadium in the sample can be determined quantitatively. pyrometallurgy.co.zaresearchgate.net This has been applied to various materials, including petroleum coke gasification samples, silicate (B1173343) glasses, and environmental samples. pyrometallurgy.co.zaresearchgate.netanl.gov

The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. pyrometallurgy.co.za This allows for the determination of bond lengths and coordination numbers, providing a detailed picture of the local molecular environment of vanadium. researchgate.net

| XAS Feature | Information Provided | Reference |

| Pre-edge peak energy and intensity | Vanadium oxidation state and coordination symmetry | pyrometallurgy.co.zapyrometallurgy.co.zaanl.govmdpi.com |

| Main absorption edge energy | Vanadium oxidation state | pyrometallurgy.co.za |

| EXAFS oscillations | Coordination number, bond lengths, molecular environment | pyrometallurgy.co.zaresearchgate.net |

Synchrotron-Based Studies of Vanadate Systems

Synchrotron light sources provide extremely bright and tunable X-ray beams, which significantly enhances the capabilities of XAS and other X-ray techniques. rsc.org Synchrotron-based XAS allows for in situ and time-resolved studies of catalytic reactions and other dynamic processes involving vanadate species. rsc.orgtandfonline.com

Synchrotron X-ray absorption spectroscopy has been used to investigate vanadium speciation in a variety of complex systems, including marine sediments, ancient shales, and industrial catalysts. rsc.orgresearchgate.netunisa.edu.au These studies are crucial for understanding the geochemical cycling of vanadium and the mechanisms of vanadium-based catalysts. rsc.orgunisa.edu.au For instance, in situ XAS experiments can monitor changes in the vanadium oxidation state and structure under reaction conditions, revealing details about catalyst restructuring and photoreduction effects induced by the X-ray beam itself. rsc.orgtandfonline.com

Furthermore, synchrotron-based micro-X-ray fluorescence (µ-XRF) and micro-XANES allow for the mapping of the spatial distribution and speciation of vanadium at the micrometer scale. iucr.org This is particularly useful for studying heterogeneous materials like soils, sediments, and polymer electrolyte membranes in vanadium redox flow batteries. researchgate.netiucr.org

| Synchrotron Technique | Application | Key Finding/Capability | Reference |

| In situ XAS | Investigating heterogeneous catalysts | Monitoring X-ray induced photoreduction of vanadium | rsc.org |

| In situ NEXAFS and XPS | Studying catalyst surface restructuring | Enhanced dispersion of vanadia species on silica (B1680970) support | tandfonline.com |

| Bulk and micro-focused XAS | Vanadium speciation in marine sediments | Determination of average oxidation state (~3.5) | researchgate.net |

| XANES and SXFM | Vanadium host phases in ancient shales | Vanadium consistently found as phyllosilicate-hosted V(III) | unisa.edu.au |

| Micro-XANES | Through-plane profile of vanadium in membranes | Resolving profiles of different vanadium species | iucr.org |

| Synchrotron-based XRD | Crystal structure of vanadate-containing minerals | Precise determination of cell dimensions and bond lengths | synchrotron.org.pl |

Computational and Theoretical Studies of Vanadate 3

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of vanadate (B1173111) species. DFT calculations provide valuable insights into the electronic structure, bonding, stability, and reaction mechanisms involving vanadate anions and their complexes.

Electronic Structure and Bonding Analysis

DFT calculations have been instrumental in elucidating the electronic structure and bonding in various vanadate-containing materials. aps.orgescholarship.orgacs.orgescholarship.org In compounds like bismuth vanadate (BiVO₄), hybrid DFT methods, which incorporate a portion of exact Hartree-Fock exchange, have been shown to accurately predict structural and electronic properties. aps.org The inclusion of Hartree-Fock exchange enhances the description of the monoclinic distortion in BiVO₄, which is linked to the hybridization between Bi 6s-O 2p antibonding states and unoccupied Bi 6p states. aps.org

The nature of bonding in vanadates is complex, often involving a mix of covalent and ionic interactions. For instance, in Sr₂V₂O₇·H₂O, the V-O interactions are predominantly covalent, while the Sr-O interactions are mainly ionic. researchgate.net The top of the valence bands in these materials is typically formed by O 2p states mixed with V 3d states, and the bottom of the conduction bands is composed of V 3d states mixed with O 2p states. researchgate.net This electronic configuration is responsible for the O(2p)→V(3d) charge transfer transitions observed in their electronic absorption spectra. researchgate.net

In perovskite-derivative structures like KVO₃ and NaVO₃, DFT calculations have shown that substituting Pb with monovalent cations like K or Na strengthens the vanadyl bond. escholarship.orgacs.orgescholarship.orgberkeley.edu This is attributed to the removal of the spatially extended Pb 6p states that would otherwise compete with vanadium in bonding with oxygen. escholarship.orgacs.orgescholarship.orgberkeley.edu The bonding and electronic properties of these materials can be tuned by changes in the A-site species. escholarship.orgacs.orgberkeley.edu

The local coordination environment of the vanadium atom significantly influences the electronic structure. Vanadium can adopt various coordination geometries, including tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral. berkeley.edu These different coordinations lead to distinct crystal field splitting of the d orbitals, which in turn affects the material's electronic and magnetic properties. helmholtz-berlin.de

Prediction of Spectroscopic Parameters (e.g., EPR g-values, NMR shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters for vanadate complexes, providing a crucial link between experimental data and the local structure around the vanadium center. nih.gov

NMR Shifts: DFT calculations have been employed to predict ⁵¹V NMR chemical shifts. nih.govnih.gov Fragment-based and planewave-corrected methods using hybrid density functionals have shown improved accuracy in predicting ⁵¹V chemical shieldings in molecular crystals compared to traditional planewave methods. nih.gov For vanadate complexes in aqueous solution, the effects of thermal motion and solvent interactions on ⁵¹V chemical shifts are generally modest, accounting for a few dozen ppm. researchgate.net Car-Parrinello molecular dynamics (CPMD) simulations coupled with DFT calculations of NMR parameters have been used to assess the structure and dynamics of aqueous vanadate complexes. acs.orgnih.gov

EPR g-values: DFT is also a valuable tool for calculating electron paramagnetic resonance (EPR) g-tensors and hyperfine coupling tensors for paramagnetic vanadyl (VO²⁺) complexes. acs.orgrsc.org The calculated EPR parameters are sensitive to the coordination geometry of the vanadyl complex. acs.org Hybrid functionals often provide good agreement with experimental hyperfine tensor components by better accounting for core orbital spin polarization. acs.org However, local or gradient-corrected density functionals can systematically underestimate Δg-tensor components. acs.org

Below is a table summarizing the performance of different DFT functionals in predicting ⁵¹V NMR parameters for selected vanadium complexes.

| Functional | Basis Set | Parameter | Calculated Value | Experimental Value | Reference |

| B3LYP | 6-311++G(d,p) | Cq (MHz) | 3.5 | 3.2 | nih.gov |

| PBE1PBE | 6-311++G(d,p) | Cq (MHz) | 3.6 | 3.2 | nih.gov |

| PBEPBE | 6-311++G(d,p) | Cq (MHz) | 3.4 | 3.2 | nih.gov |

| TPSS0 | def2-TZVPP | Aiso (MHz) | -315.6 | -327.9 | rsc.org |

Energetics and Stability of Vanadate Species and Complexes

DFT calculations are crucial for understanding the energetics and stability of various vanadate species and their complexes in different environments. escholarship.orgbeilstein-journals.orgacs.orgrsc.org These calculations can predict the relative stabilities of different isomers, coordination geometries, and the thermodynamic feasibility of complex formation.

For instance, DFT studies on vanadia-titania catalysts have shown that tetrahedrally coordinated monovanadate units are stable at low vanadium coverages, but they tend to convert to divanadate units at higher coverages. acs.org The stability of these surface species is influenced by the structure of the underlying TiO₂ support. acs.org Similarly, in perovskite-derivative vanadates, DFT calculations have been used to construct epitaxial phase diagrams, predicting the stability of different phases as a function of strain. escholarship.orgacs.orgescholarship.orgberkeley.edu These studies reveal that polar vanadate structures can be stabilized by epitaxial strain. escholarship.orgacs.orgescholarship.orgberkeley.edu

In solution, DFT calculations can shed light on the stability of complexes. For example, a DFT study on a vanadate-dipeptide complex indicated that a five-coordinate anionic species is the most stable form in aqueous solution, while six-coordinate alternatives are energetically or entropically disfavored. acs.orgnih.gov DFT calculations have also been used to investigate the binding of monovanadate to a Zn-cyclen derivative, suggesting that the most stable complex involves one coordination bond to the Zn²⁺ ion and two hydrogen bonds to the NH groups of the cyclene ring. beilstein-journals.org

The choice of DFT functional can impact the predicted stability. A study on six vanadium oxides found that while the PBE functional provides reasonable bandgap estimations, the HSE06 hybrid functional tends to overestimate them significantly. rsc.org

The following table presents calculated energetic data for different vanadate species and complexes from various DFT studies.

| System | Property | Calculated Value (kcal/mol) | Method | Reference |

| Adsorption of EB on Zirconium Vanadate (O1 site) | Heat of Adsorption | 4.2 | DFT/B3LYP | scholarsresearchlibrary.com |

| Adsorption of EB on Zirconium Vanadate (O2 site) | Heat of Adsorption | 14.5 | DFT/B3LYP | scholarsresearchlibrary.com |

| Adsorption of EB on Zirconium Vanadate (O3 site) | Heat of Adsorption | 22.5 | DFT/B3LYP | scholarsresearchlibrary.com |

| H abstraction from intermediate (Path C) | Activation Energy | 18.3 | DFT/B3LYP | scholarsresearchlibrary.com |

| H abstraction from intermediate (Path D) | Activation Energy | 28.3 | DFT/B3LYP | scholarsresearchlibrary.com |

| H abstraction in radical mechanism (Path E) | Activation Energy | 28.3 | DFT/B3LYP | scholarsresearchlibrary.com |

Reaction Mechanism Elucidation (e.g., Catalysis, Enzyme Inhibition)

DFT calculations are a powerful tool for elucidating the intricate mechanisms of reactions involving vanadate species, including catalytic processes and enzyme inhibition. nih.govacs.orgnih.govrsc.orgrsc.orgacs.org By mapping out reaction pathways and calculating the energies of reactants, transition states, and products, DFT can provide detailed insights that are often difficult to obtain experimentally.